molecular formula C22H18N4O4S2 B4569665 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4569665
M. Wt: 466.5 g/mol
InChI Key: GNVRBTHCRLTQQJ-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a sulfamoylphenyl acetamide moiety. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . The final step involves the reaction of this intermediate with 4-sulfamoylphenylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of the quinazolinone core with the sulfamoylphenyl acetamide moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for research and development.

Biological Activity

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinazoline core and subsequent modifications to introduce the sulfanyl and sulfonamide groups. The detailed synthetic route typically includes:

  • Formation of Quinazoline Derivative : Starting from anthranilic acid and appropriate phenyl derivatives.
  • Introduction of Sulfanyl Group : Utilizing thiol chemistry to attach the sulfanyl moiety.
  • Sulfonamide Formation : Reacting the resulting compound with sulfanilamide derivatives.

COX-2 Inhibition

One of the primary biological activities studied for this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that derivatives of this compound exhibit varying degrees of COX-2 inhibition. For instance:

CompoundCOX-2 Inhibition (%) at 20 μM
1aInactive
1b35.0
1c47.1

Compound 1c demonstrated the highest COX-2 inhibition at 47.1% at a concentration of 20 μM, indicating significant potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer properties of related quinazoline derivatives, suggesting that compounds like this compound may act as radiosensitizers in cancer therapy. In vitro studies have shown that these compounds can enhance the efficacy of radiation therapy in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Study on COX Inhibition : A study published in Pharmaceuticals evaluated various quinazoline derivatives for their COX inhibitory activity. The results indicated that structural modifications significantly influenced their potency against COX enzymes .
  • Anticancer Properties : Research conducted by Ghorab et al. focused on N-alkyl derivatives of the compound, revealing that these modifications enhanced anticancer activity and radiosensitizing effects in preclinical models .

Properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c23-32(29,30)17-12-10-15(11-13-17)24-20(27)14-31-22-25-19-9-5-4-8-18(19)21(28)26(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,27)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRBTHCRLTQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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